3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 5 and a thio-linked propanamide chain terminating in a 4-ethoxyphenyl moiety. The 4-chlorophenyl group enhances lipophilicity, while the 4-ethoxyphenyl substituent may influence metabolic stability and solubility .
Properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-2-28-17-9-7-16(8-10-17)23-19(27)11-12-29-20-24-25-21-26(20)18(13-30-21)14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXCVTVZRGMCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
N-(4-Methoxyphenyl)-3-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide (CAS 671199-79-4)
- Structural Difference : Replaces the 4-chlorophenyl group with a phenyl ring and substitutes the 4-ethoxyphenyl with a 4-methoxyphenyl.
- Impact : Reduced electron-withdrawing effect (lack of Cl) may decrease electrophilic reactivity. The methoxy group offers moderate solubility compared to ethoxy .
- Molecular Weight : 410.51 vs. target compound’s ~424.5 (estimated), suggesting slightly lower lipophilicity.
2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS 671199-95-4)
Substituent Variations on Aromatic Rings
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (CAS 690960-07-7) Structural Difference: Incorporates a benzothiazole ring instead of 4-ethoxyphenyl. However, increased molecular rigidity could reduce solubility .
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Structural Difference: Expanded polycyclic system with pyrrolo-thiazolo-pyrimidine and pyridine-triazole units.
Antifungal Activity
- Target Compound: Predicted to inhibit fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron, similar to fluconazole. The 4-ethoxyphenyl group may reduce CYP3A4-mediated metabolism compared to smaller alkoxy groups .
- S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives :
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles :
ADME Properties
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